![molecular formula C23H20O6 B13858102 Hesperetin Benzyl Ether](/img/structure/B13858102.png)
Hesperetin Benzyl Ether
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Overview
Description
Hesperetin Benzyl Ether is a derivative of hesperetin, a flavonoid found predominantly in citrus fruits. Hesperetin itself is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The benzyl ether derivative is synthesized to enhance these properties and improve its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Hesperetin Benzyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the alkoxide ion is derived from hesperetin, and the alkyl halide is benzyl chloride. The reaction typically occurs in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Hesperetin Benzyl Ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to hesperetin or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like thiols, amines, or other alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Hesperetin and other reduced forms.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Hesperetin Benzyl Ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study etherification reactions and the stability of flavonoid derivatives.
Industry: It is used in the development of nutraceuticals and functional foods due to its enhanced bioavailability and stability.
Mechanism of Action
Hesperetin Benzyl Ether exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Hesperetin: The parent compound with similar biological activities but lower stability and bioavailability.
Hesperidin: A glycoside form of hesperetin with different solubility and bioavailability properties.
Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different molecular targets.
Uniqueness: Hesperetin Benzyl Ether is unique due to its enhanced stability and bioavailability compared to hesperetin and hesperidin. The benzyl ether modification improves its solubility and allows for better cellular uptake, making it a more effective compound for various applications.
Biological Activity
Hesperetin Benzyl Ether, a derivative of the flavonoid hesperetin, has garnered attention in recent years for its diverse biological activities. This compound is characterized by the introduction of a benzyl ether functional group, which enhances its solubility and reactivity compared to its parent compound. This article delves into the biological activities of this compound, including its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings.
This compound is synthesized through the modification of hesperetin, typically involving the reaction of hesperetin with benzyl halides in the presence of a base. This modification not only alters its chemical properties but also enhances its biological activities. The structural characteristics of this compound include:
- Flavonoid Backbone : Retains the beneficial properties associated with flavonoids.
- Benzyl Ether Group : Increases lipophilicity, potentially improving bioavailability.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms. This activity is crucial in protecting cells from damage caused by oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Activity
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes it a potential therapeutic agent for inflammatory diseases.
- Mechanism : The compound modulates inflammatory pathways by downregulating inflammatory mediators, thereby reducing inflammation in tissues.
3. Anticancer Activity
This compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that it activates caspases and inhibits cell proliferation pathways, making it a candidate for cancer therapy.
- Case Study : In vitro studies have reported that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis with Other Flavonoids
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Hesperidin | Glycoside form of hesperetin | Higher solubility due to sugar moiety |
Naringenin | 4',5,7-trihydroxyflavanone | Exhibits strong anti-inflammatory effects |
Quercetin | 3,3',4',5,7-pentahydroxyflavone | Potent antioxidant with broad biological activities |
Luteolin | 3',4',5-trihydroxyflavone | Known for its anti-cancer properties |
This compound | Modified hesperetin with benzyl ether group | Enhanced lipophilicity and potential therapeutic efficacy |
Research Findings
Recent studies have focused on the molecular mechanisms underlying the biological activities of this compound. For instance:
- Antioxidant Mechanism : It acts through multiple pathways to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.
- Anti-inflammatory Pathways : The compound has been shown to inhibit nuclear factor kappa B (NF-κB) signaling, which plays a critical role in inflammation.
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines at specific concentrations, indicating its potential use in cancer treatment .
Properties
Molecular Formula |
C23H20O6 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-phenylmethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H20O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-11,21,24-25H,12-13H2,1H3 |
InChI Key |
CDVCUUPVBSIPQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
Origin of Product |
United States |
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